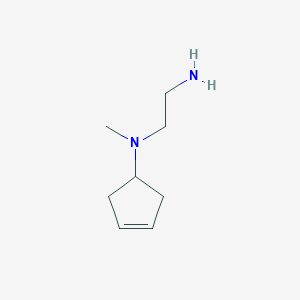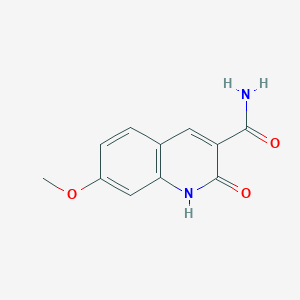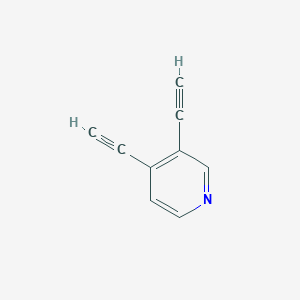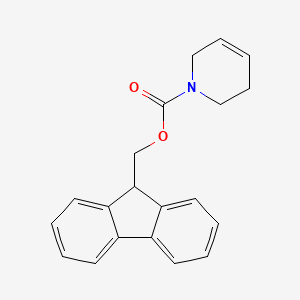
N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine is an organic compound characterized by the presence of a cyclopentene ring and a diamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine typically involves the reaction of cyclopent-3-en-1-ylmethanol with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopent-3-en-1-ylmethanol derivatives, while reduction may produce cyclopent-3-en-1-ylmethane derivatives .
Scientific Research Applications
N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine include:
- Cyclopent-3-en-1-ylmethanol
- Cyclopent-3-en-1-ylmethanesulfonate
- 1-(Cyclopent-3-en-1-yl)piperazine
Uniqueness
This compound is unique due to its specific combination of a cyclopentene ring and a diamine functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
N'-cyclopent-3-en-1-yl-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C8H16N2/c1-10(7-6-9)8-4-2-3-5-8/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
WZSJHZDKLFAAKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN)C1CC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)

![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)

